molecular formula C12H18CuO4 B1652106 Copper;hexane-2,4-dione CAS No. 13878-44-9

Copper;hexane-2,4-dione

Cat. No.: B1652106
CAS No.: 13878-44-9
M. Wt: 289.81 g/mol
InChI Key: KTGBNXVXGUSMHO-UHFFFAOYSA-N
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Description

Copper;hexane-2,4-dione is a coordination compound where copper is complexed with hexane-2,4-dione, a diketone

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;hexane-2,4-dione can be synthesized through a one-pot reaction involving copper salts and hexane-2,4-dione. The reaction typically involves mixing copper(II) acetate with hexane-2,4-dione in an appropriate solvent, such as ethanol or water, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Copper;hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced back to copper(I) complexes.

    Substitution: Ligand exchange reactions can occur, where hexane-2,4-dione is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions typically involve the use of other diketones or amines under mild conditions.

Major Products Formed

The major products formed from these reactions include various copper complexes with different oxidation states and ligand environments, which can be tailored for specific applications .

Scientific Research Applications

Copper;hexane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Copper;hexane-2,4-dione involves its ability to coordinate with various substrates, facilitating chemical transformations. The copper center acts as a Lewis acid, activating the substrates and enabling reactions such as nucleophilic attack or electron transfer. The diketone ligand stabilizes the copper center and modulates its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Copper;hexane-2,5-dione: Similar in structure but with a different position of the diketone group.

    Copper;acetylacetone: Another copper-diketone complex with similar catalytic properties.

Uniqueness

Copper;hexane-2,4-dione is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other copper-diketone complexes. This uniqueness makes it particularly valuable in applications requiring precise control over reaction conditions and product selectivity .

Properties

CAS No.

13878-44-9

Molecular Formula

C12H18CuO4

Molecular Weight

289.81 g/mol

IUPAC Name

copper;hexane-2,4-dione

InChI

InChI=1S/2C6H9O2.Cu/c2*1-3-6(8)4-5(2)7;/h2*4H,3H2,1-2H3;/q2*-1;+2

InChI Key

KTGBNXVXGUSMHO-UHFFFAOYSA-N

SMILES

CCC(=O)CC(=O)C.CCC(=O)CC(=O)C.[Cu]

Canonical SMILES

CCC(=O)[CH-]C(=O)C.CCC(=O)[CH-]C(=O)C.[Cu+2]

13878-44-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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